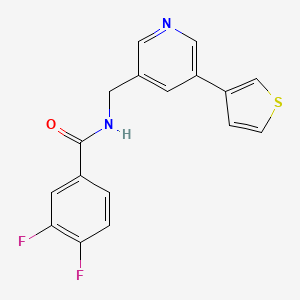

3,4-difluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-difluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with difluoro groups at the 3 and 4 positions, and a pyridinylmethyl group attached to the nitrogen atom The pyridinyl group is further substituted with a thiophenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic synthesis. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

-

Step 1: Synthesis of the Boronic Acid Derivative

- The boronic acid derivative can be synthesized by reacting the corresponding halogenated thiophene with a boron reagent under suitable conditions.

-

Step 2: Suzuki-Miyaura Coupling

- The boronic acid derivative is then coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base, such as potassium carbonate, in an appropriate solvent like toluene or ethanol.

-

Step 3: Formation of the Benzamide

- The resulting product from the Suzuki-Miyaura coupling is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-difluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure may make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Biological Research: It can be used as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.

Wirkmechanismus

The mechanism of action of 3,4-difluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies and assays.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,4-difluoro-N-(pyridin-3-ylmethyl)benzamide

- 3,4-difluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Comparison

Compared to similar compounds, 3,4-difluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide may exhibit unique properties due to the specific positioning of the thiophene and pyridine moieties. These structural differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for further research and development.

Biologische Aktivität

3,4-Difluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS Number: 1798638-18-2) is a synthetic organic compound featuring a complex structure that includes a benzamide core, difluorine substituents, and a thiophene-pyridine moiety. This unique configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets such as enzymes and receptors. The presence of fluorine atoms enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The compound may exert its effects through:

- Enzyme Inhibition : Interacting with key enzymes involved in metabolic pathways.

- Receptor Modulation : Binding to receptors that regulate cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the nanomolar range against specific cancer targets, suggesting a strong potential for development as an anticancer agent .

Antimicrobial Activity

Initial findings suggest that the compound may possess antimicrobial properties. Similar benzamide derivatives have been reported to exhibit activity against bacterial strains and fungi, potentially making this compound a candidate for further investigation in antimicrobial therapy .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against human breast cancer cells (MCF-7). The compound was found to induce apoptosis in these cells, with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies indicated that the apoptosis was mediated through the activation of caspases and modulation of Bcl-2 family proteins.

Study 2: Antimicrobial Activity

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed an inhibition zone diameter of up to 18 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL. This suggests potential for development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound A | C17H12F2N2OS | 15 | Anticancer |

| Compound B | C16H11F2N3O | 20 | Antimicrobial |

| Compound C | C18H14F2N2S | 10 | Antiviral |

Eigenschaften

IUPAC Name |

3,4-difluoro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2OS/c18-15-2-1-12(6-16(15)19)17(22)21-8-11-5-14(9-20-7-11)13-3-4-23-10-13/h1-7,9-10H,8H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDHYIDJVUXYRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.